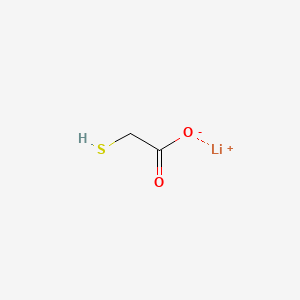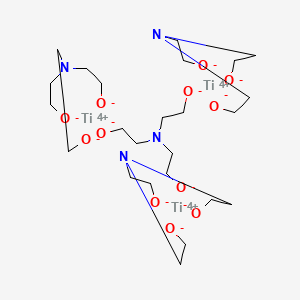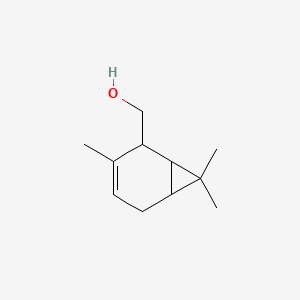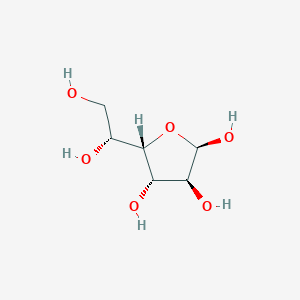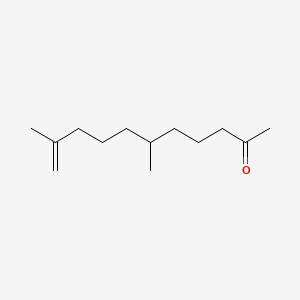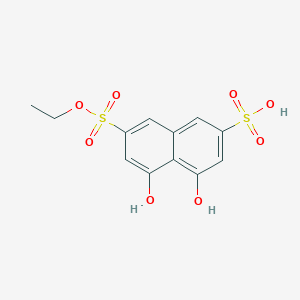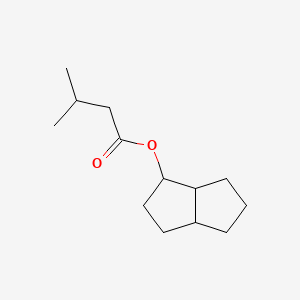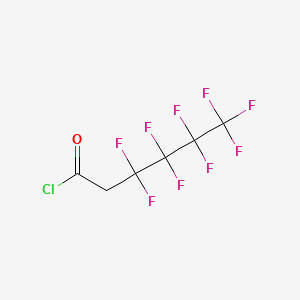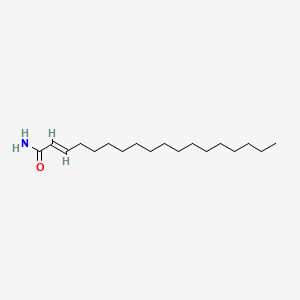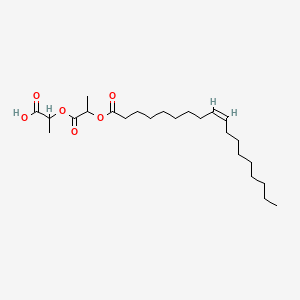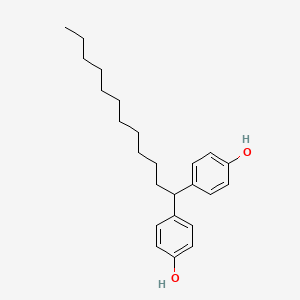
4,4'-Dodecylidenebisphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dodecylidenebisphenol is a chemical compound known for its unique structure and properties. It is a bisphenol derivative, characterized by the presence of two phenol groups connected by a dodecylidene bridge. This compound is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dodecylidenebisphenol typically involves the reaction of phenol with dodecylidene chloride under acidic conditions. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dodecylidenebisphenol is carried out in large reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and high yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dodecylidenebisphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halogenated derivatives of 4,4’-Dodecylidenebisphenol.
Aplicaciones Científicas De Investigación
4,4’-Dodecylidenebisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins. It is also employed in the production of epoxy resins and polycarbonates.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential use in drug formulations.
Industry: Utilized in the manufacture of flame retardants, plasticizers, and stabilizers for plastics.
Mecanismo De Acción
The mechanism of action of 4,4’-Dodecylidenebisphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways. Its ability to undergo electrophilic aromatic substitution allows it to interact with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.
Comparación Con Compuestos Similares
Bisphenol A (BPA): A well-known bisphenol used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Similar to BPA but with a different bridging group, used in the manufacture of epoxy resins.
Bisphenol S (BPS): Another bisphenol derivative used as a substitute for BPA in various applications.
Uniqueness of 4,4’-Dodecylidenebisphenol: 4,4’-Dodecylidenebisphenol is unique due to its longer dodecylidene bridge, which imparts different physical and chemical properties compared to other bisphenols. This longer bridge can influence the flexibility and thermal stability of polymers made from this compound, making it suitable for specific industrial applications where these properties are desired.
Propiedades
Número CAS |
74462-04-7 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)dodecyl]phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-24(20-12-16-22(25)17-13-20)21-14-18-23(26)19-15-21/h12-19,24-26H,2-11H2,1H3 |
Clave InChI |
YMZDMPPYBDUSMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


